Stereochemical Purity and Differentiation from the (4S)-Enantiomer
The target (4R)-enantiomer (CAS 1604253-26-0) possesses the (R) absolute configuration at the C-4 hydroxyl-bearing stereocenter, as confirmed by SMILES notation [C@@H] and InChI Key XRGAWTNNXFFOEX-SNVBAGLBSA-N . Its enantiomeric counterpart, (4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-ol (CAS 1604261-88-2), is a distinct compound with unique chemical and biological properties. In the related class of 4-spirohydantoin aldose reductase inhibitors, activity is highly stereospecific and associated with the (S)-enantiomer configuration [1]. This established precedent necessitates that any research program utilizing these enantiomers as chiral building blocks carefully differentiate between the two, as they could lead to opposite or significantly divergent pharmacological outcomes. Procuring the specific (R)-enantiomer ensures experimental consistency and reproducibility in structure-activity relationship (SAR) studies.
| Evidence Dimension | Absolute Configuration (Stereochemical Identity) |
|---|---|
| Target Compound Data | (R)-configuration at C-4 (CAS 1604253-26-0) |
| Comparator Or Baseline | (S)-configuration at C-4 (CAS 1604261-88-2) |
| Quantified Difference | Enantiomers (non-superimposable mirror images) |
| Conditions | SMILES, InChI Key, and chiral HPLC retention time characterization |
Why This Matters
Using the correct enantiomer is fundamental for target engagement and biological data validity; the (R)-enantiomer is essential for synthesizing specific chemical series, such as the (R)-urea TRPV1 antagonist GRC-6211 [2].
- [1] Sarges, R., Schnur, R. C., Belletire, J. L., Peterson, M. J. (1988). Spiro hydantoin aldose reductase inhibitors. Journal of Medicinal Chemistry, 31(1), 230-237. View Source
- [2] Charrua, A., Cruz, C. D., Narayanan, S., Gharat, L., Gullapalli, S., Cruz, F., Avelino, A. (2009). GRC-6211, a new oral specific TRPV1 antagonist, decreases bladder overactivity and noxious bladder input in cystitis animal models. The Journal of Urology, 181(1), 379-386. View Source
